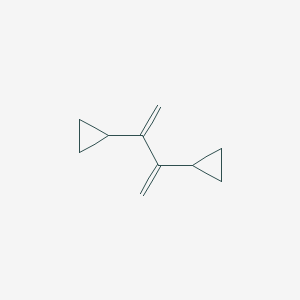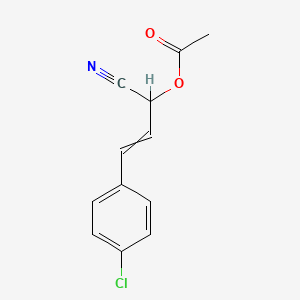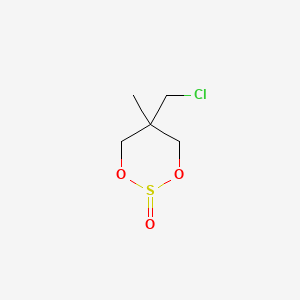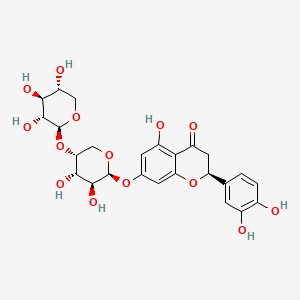![molecular formula C17H18ClN3O B14416450 (4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone CAS No. 79834-44-9](/img/structure/B14416450.png)
(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of an aminophenyl group and a chlorophenyl piperazine moiety, making it a compound of interest in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone typically involves the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with known morpholino (piperazin-1-yl)methanone . This method ensures the formation of potent and isoform-selective inhibitors of specific enzymes. The reaction conditions often include the use of lipophilic electron-withdrawing substituents on the phenyl ring and an H-bond acceptor on the terminal ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar palladium-catalyzed coupling reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, electron-withdrawing substituents, and H-bond acceptors. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Applications De Recherche Scientifique
(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a potent inhibitor of specific enzymes, making it valuable in enzyme inhibition studies.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the aldo-keto reductase enzyme AKR1C3. The compound binds to the active site of the enzyme, forming H-bonds with key residues such as Tyr55 and His117. This interaction prevents the enzyme from catalyzing its normal reactions, thereby exerting its inhibitory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorophenyl)(piperazin-1-yl)methanone: This compound shares a similar piperazine moiety but lacks the aminophenyl group.
(4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone: This compound has a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit specific enzymes makes it a valuable compound in scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
79834-44-9 |
|---|---|
Formule moléculaire |
C17H18ClN3O |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
(4-aminophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18ClN3O/c18-14-3-7-16(8-4-14)20-9-11-21(12-10-20)17(22)13-1-5-15(19)6-2-13/h1-8H,9-12,19H2 |
Clé InChI |
PIFDVBGQMSIQFN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14416372.png)


![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)



![3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14416410.png)
![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol](/img/structure/B14416417.png)




